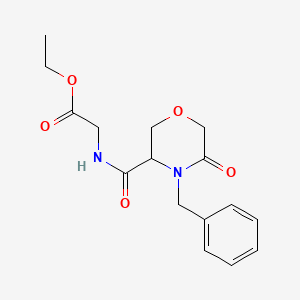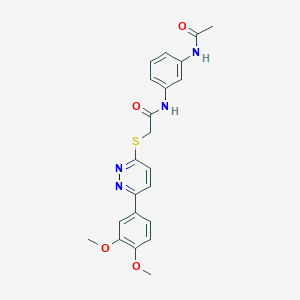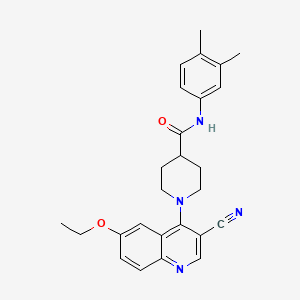
tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2225147-40-8 . It has a molecular weight of 207.7 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cyclopropane compounds are generally involved in reactions such as cross-coupling with alkyl iodides .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 207.7 . It is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopropane Derivatives : Cyclopropane derivatives are crucial in various chemical syntheses. tert-Butyl and related cyclopropanecarboxylates have been used to generate α-substituted esters, which can be transformed into carboxylic acids or cyclopropanemethanols. This process involves lithiation and reactions with different electrophiles (Häner, Maetzke, & Seebach, 1986).
Creation of Stereoisomeric Cyclopropanecarboxamides : The synthesis of various new cis- and trans-cyclopropanecarboxamides has been achieved, which are potential precursors of ACC derivatives. This involves cyclization and dimerization processes, with a focus on isolating pure stereoisomers (Aelterman et al., 1999).
Trifluoromethyl-Cyclopropane Synthesis : tert-Butyl compounds have been used in the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, which are significant in pharmacology. This synthesis involves reactions between trifluoromethylalkenes and sulfonium ylides (Cyr et al., 2019).
Asymmetric Synthesis of Alkaloids : Asymmetric synthesis of alkaloids, such as pseudococaine, has been achieved using tert-butyl cyclopropane carboxylates. This involves ring-closing iodoamination processes (Brock et al., 2012).
Synthesis of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate and its derivatives have been used to synthesize piperidine compounds fused with oxygen heterocycles. This involves cyclization reactions and stereochemical control (Moskalenko & Boev, 2014).
Synthesis of Fluoroalkyl-Substituted Pyrazoles : The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the synthesis of fluoroalkyl-substituted pyrazoles, which are important in medicinal chemistry (Iminov et al., 2015).
Construction of Chiral Cyclopropane Units : Chiral cyclopropane units, essential for pharmaceutical applications, have been synthesized using tert-butyl cyclopropanecarboxylates. This involves complex stereochemical control and reaction sequences (Kazuta, Abe, Matsuda, & Shuto, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZJUPKRBKZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)

![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)
![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)



![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)

![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)


